molecular formula C16H20N2O2 B5914428 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

Cat. No. B5914428
M. Wt: 272.34 g/mol
InChI Key: WOAGOHDOFMXTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one, also known as HTB, is a chemical compound that has been studied extensively in scientific research. This compound has shown potential as a therapeutic agent for a variety of diseases due to its unique structure and mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is complex and not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells. Additionally, 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been shown to have antiviral and antibacterial properties, which may be due to its ability to disrupt the cell membranes of these organisms.
Biochemical and Physiological Effects
1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been shown to inhibit the growth and replication of viruses and bacteria, making it a promising candidate for the development of new antibiotics and antiviral drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one in lab experiments is its high purity and yield, which makes it suitable for a variety of applications. Additionally, 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been shown to have a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is its complex mechanism of action, which requires further study to fully understand.

Future Directions

There are many potential future directions for the study of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one. One area of research could focus on the development of new drugs based on the structure and mechanism of action of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one. Additionally, further studies could investigate the potential use of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to fully understand the complex mechanism of action of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves several steps, including the reaction of 4-hydroxybenzaldehyde with 1,2-diaminocyclohexane, followed by oxidation and cyclization reactions. This synthesis method has been optimized to produce high yields of pure 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one, making it suitable for scientific research applications.

Scientific Research Applications

1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, 1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-14-3-1-12(2-4-14)7-16-10-17-5-6-18(11-16)9-13(8-17)15(16)20/h1-4,13,19H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAGOHDOFMXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3=O)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one

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